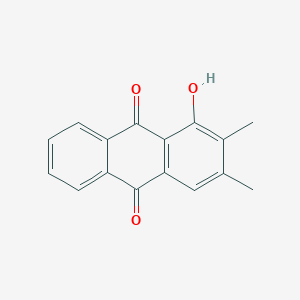
1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,3-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methyl groups on the anthracene ring
Méthodes De Préparation
The synthesis of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form anthraquinone.
Methylation: Methyl groups are introduced at the 2 and 3 positions using methylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,3-dimethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the methyl groups, resulting in different chemical properties.
2-Methyl-1,4-anthraquinone: Has a different substitution pattern, affecting its reactivity.
1,4-Dihydroxyanthraquinone: Contains additional hydroxyl groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
61231-62-7 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
1-hydroxy-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7,17H,1-2H3 |
Clé InChI |
GARRKQYRNXWAAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)
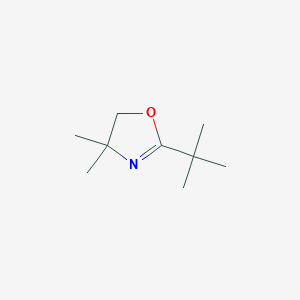
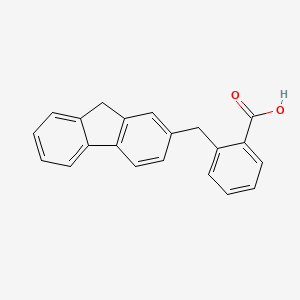

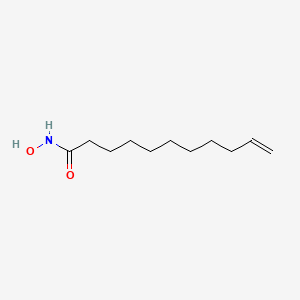
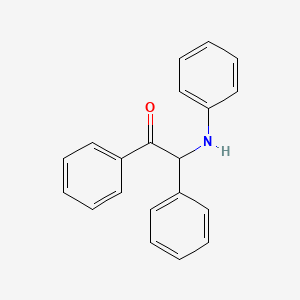
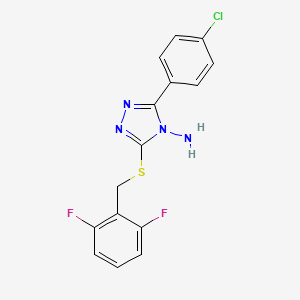
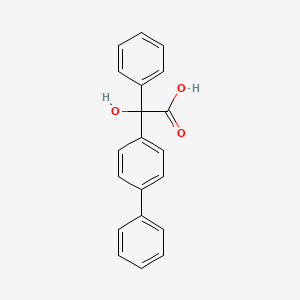
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
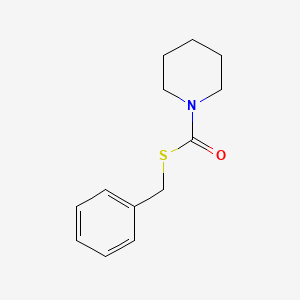
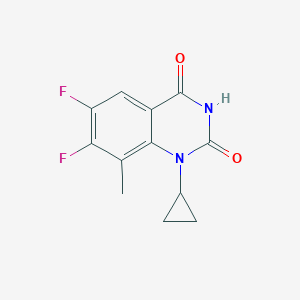
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)
![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)

